molecular formula C12H13ClO3 B123400 Ethyl 4-(3-chlorophenyl)-4-oxobutyrate CAS No. 147374-00-3

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Cat. No.: B123400
CAS No.: 147374-00-3
M. Wt: 240.68 g/mol
InChI Key: KPAPWOAZDOMSPX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-chlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(3-chlorophenyl)-4-oxobutyric acid+ethanolacid catalystethyl 4-(3-chlorophenyl)-4-oxobutyrate+water\text{4-(3-chlorophenyl)-4-oxobutyric acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(3-chlorophenyl)-4-oxobutyric acid+ethanolacid catalyst​ethyl 4-(3-chlorophenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: 4-(3-chlorophenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(3-chlorophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 4-phenyl-4-oxobutyrate: Lacks the chlorine substitution on the phenyl ring, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical and chemical properties.

    Ethyl 4-(4-chlorophenyl)-4-oxobutyrate:

Biological Activity

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a compound with diverse applications in organic synthesis, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a chlorophenyl group that is pivotal for its biological interactions. It serves as an intermediate in the synthesis of various organic molecules and has been utilized in studies involving enzyme interactions and biological assays.

Antiplatelet Activity

A study highlighted the synthesis of derivatives from this compound and their evaluation for antiplatelet activity. The synthesized compounds demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The most potent derivatives exhibited IC50 values in the micromolar range, suggesting their potential as therapeutic agents in cardiovascular diseases .

Anticancer Properties

Research has indicated that this compound derivatives possess anticancer properties. In vitro assays revealed that these compounds exhibit cytotoxic effects against several cancer cell lines, including HeLa and A549. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making them candidates for further development in cancer therapy .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in platelet aggregation and cancer cell proliferation.
  • Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting a potential for broad-spectrum biological activity.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AntiplateletHuman Platelets10-20Inhibition of ADP-induced aggregation
AnticancerHeLa15Induction of apoptosis
AnticancerA54912Cell cycle arrest

Case Studies

  • Antiplatelet Activity Evaluation : In a controlled study, derivatives of this compound were tested against human platelets. The results indicated that certain modifications to the chlorophenyl group enhanced inhibitory potency, highlighting the importance of structural optimization in drug design .
  • Cytotoxicity Assays : Various derivatives were screened against cancer cell lines. Compounds with electron-withdrawing groups on the phenyl ring showed increased cytotoxicity, suggesting that electronic effects play a crucial role in their anticancer activity .

Properties

IUPAC Name

ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAPWOAZDOMSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645575
Record name Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147374-00-3
Record name Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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